1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 107073-47-2
Cat. No.: VC20740213
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 107073-47-2 |
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Molecular Formula | C11H12N2O |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 1,4-dimethyl-3-methylidenequinoxalin-2-one |
Standard InChI | InChI=1S/C11H12N2O/c1-8-11(14)13(3)10-7-5-4-6-9(10)12(8)2/h4-7H,1H2,2-3H3 |
Standard InChI Key | AMNNUSMNMZGFNQ-UHFFFAOYSA-N |
SMILES | CN1C(=C)C(=O)N(C2=CC=CC=C21)C |
Canonical SMILES | CN1C(=C)C(=O)N(C2=CC=CC=C21)C |
Chemical Structure and Properties
Molecular Characteristics
Based on structural analysis and comparison with related compounds, 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one likely possesses the following characteristics:
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Molecular Formula: C11H12N2O
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Approximate Molecular Weight: 188.23 g/mol (calculated based on atomic weights)
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Structure: A dihydroquinoxalin-2(1H)-one core with methyl substituents at positions 1 and 4, and a methylene group at position 3
Comparative Analysis with Related Compounds
To better understand the potential properties of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one, it is instructive to compare it with structurally related compounds for which data is available:
Table 1: Comparison of Structural Properties of Related Dihydroquinoxalin-2(1H)-one Derivatives
Synthetic Step | Potential Reagents | Conditions | Expected Outcome |
---|---|---|---|
Core scaffold formation | o-phenylenediamine derivatives | Reaction with appropriate glycine derivatives | Formation of basic dihydroquinoxalin-2(1H)-one scaffold |
N-methylation | Methyl iodide, K2CO3 | CH3CN, 90°C, 10h | Sequential or selective N-methylation at positions 1 and 4 |
Methylene introduction | Appropriate Wittig reagents or elimination reactions | THF, 0-25°C | Introduction of exocyclic methylene group at position 3 |
Alternative Approaches
Another potential approach described in the literature involves:
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Reaction of compound 3 (a dihydroquinoxalin-2(1H)-one derivative) with 4-bromo phenacyl bromide in the presence of K2CO3 in acetonitrile under reflux conditions (90°C) for 10 hours
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Further modification of the resulting intermediate with appropriate reagents to introduce the methylene functionality
This synthetic strategy could potentially be adapted to incorporate the specific substitution pattern required for 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one.
Structural Feature | Potential Contribution to Biological Activity | Possible Mechanism |
---|---|---|
Dihydroquinoxalin-2(1H)-one core | Basic pharmacophore for multiple activities | Interaction with diverse biological targets |
N-1 Methyl group | Enhanced lipophilicity and membrane penetration | Improved cellular uptake |
N-4 Methyl group | Altered electronic properties of the heterocyclic ring | Modified binding to target proteins |
C-3 Exocyclic methylene | Increased reactivity and potential for covalent binding | Possible irreversible inhibition of target enzymes |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related compounds, the 1H NMR spectrum would likely show:
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Signals for the N-1 and N-4 methyl groups as singlets in the range of δ 2.5-3.5 ppm
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Distinctive signals for the exocyclic methylene protons (likely as singlets) in the range of δ 4.5-6.0 ppm
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Aromatic protons of the benzene ring appearing as a complex multiplet in the range of δ 7.0-7.6 ppm
For comparison, the 1H NMR of related compounds shows:
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For 3,4-dihydroquinoxalin-2(1H)-one derivatives: δ 2.60 (s, 2H), 4.60 (s, 2H), 7.60-7.20 (m, 4H), 10.48 (br.s, 1H)
Infrared (IR) Spectroscopy
Key IR absorptions would likely include:
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C=O stretching of the lactam functionality (approximately 1650-1700 cm-1)
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C=C stretching of the exocyclic methylene group (approximately 1640-1660 cm-1)
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Aromatic C=C stretching (approximately 1450-1600 cm-1)
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N-H stretching (if the N-H bond is present)
Mass Spectrometry
Mass spectrometric analysis would likely confirm the molecular weight of approximately 188.23 g/mol, with potential fragmentation patterns involving:
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Loss of one or both methyl groups
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Cleavage patterns characteristic of the quinoxalinone ring system
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Distinctive fragments related to the exocyclic methylene group
Structure-Activity Relationship Considerations
Impact of Structural Features on Activity
The unique structural features of 1,4-Dimethyl-3-methylene-3,4-dihydroquinoxalin-2(1H)-one likely influence its biological activity profile:
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The N-1 methyl group: Increases lipophilicity and may enhance membrane permeability
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The N-4 methyl group: Affects the electronic properties of the heterocyclic ring
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The exocyclic methylene at C-3: Introduces a reactive site that could interact with nucleophilic centers in biological targets
Comparison with Known Structure-Activity Relationships
Based on studies of related compounds, certain structural modifications of the dihydroquinoxalin-2(1H)-one scaffold have been associated with enhanced biological activities:
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N-alkylation: Often associated with improved lipophilicity and membrane permeability
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Introduction of unsaturation: Can enhance planarity and potential for π-π interactions with biological targets
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Presence of reactive functional groups: May enable covalent or strong non-covalent interactions with target biomolecules
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